N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide
Description
N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide is a complex organic compound that belongs to the class of thiazolidinones
Properties
Molecular Formula |
C29H24N4O3S2 |
|---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
N-[(5Z)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C29H24N4O3S2/c1-3-36-24-15-13-20(14-16-24)26-22(18-32(30-26)23-7-5-4-6-8-23)17-25-28(35)33(29(37)38-25)31-27(34)21-11-9-19(2)10-12-21/h4-18H,3H2,1-2H3,(H,31,34)/b25-17- |
InChI Key |
AOIYAFGVAHFRHI-UQQQWYQISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as the thiazolidinone and pyrazole derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final compound. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient reaction conditions. The scalability of the process is also considered to ensure that the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.
Substitution: Various substituents on the pyrazole or thiazolidinone rings can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides
- N-(4-ethoxyphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide
- (2E)-2-(3,4-dimethoxybenzylidene)-1-indanone
Uniqueness
N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide is unique due to its combination of structural features, including the thiazolidinone and pyrazole rings, which contribute to its diverse chemical reactivity and potential applications. Its specific substituents also provide unique properties that differentiate it from other similar compounds.
Biological Activity
N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of . It features a thiazolidine ring, which is known for its diverse biological properties. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 623935-39-7 |
| IUPAC Name | (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-methylbenzamide |
| Molecular Weight | 553.6 g/mol |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. Key methods include:
- Formation of the Thiazolidine Ring : Utilizing thioacetic acid and amines in the presence of bases to create thiazolidine derivatives.
- Methylene Bridge Formation : Employing reaction conditions that facilitate the formation of the methylene bridge between the pyrazole and thiazolidine rings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The following mechanisms have been proposed:
Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, which can lead to therapeutic effects in various diseases.
Receptor Binding : It may interact with specific receptors, modulating signaling pathways that are crucial for cellular functions.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Antitumor Activity
Research indicates that derivatives of thiazolidinones exhibit significant antitumor effects against various cancer cell lines. For instance, compounds similar to N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo) have shown cytotoxicity against glioblastoma multiforme cells through mechanisms that reduce cell viability .
Antimicrobial Properties
Thiazolidinone derivatives have been evaluated for their antimicrobial activities. In vitro studies suggest that the compound may possess inhibitory effects against bacterial strains, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
The compound has also been screened for its ability to inhibit enzymes such as α-amylase and urease. Certain derivatives demonstrated potent inhibition compared to standard drugs, indicating potential applications in managing diabetes and other metabolic disorders .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Da Silva et al. (2020) : Investigated the anti-glioma activity of thiazolidinone derivatives, finding that specific compounds exhibited strong cytotoxicity against glioblastoma cells .
- Yahiaoui et al. (2023) : Reported on the synthesis and evaluation of novel thiazolidinones with promising antiproliferative activity against multiple cancer cell lines, emphasizing their potential in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
